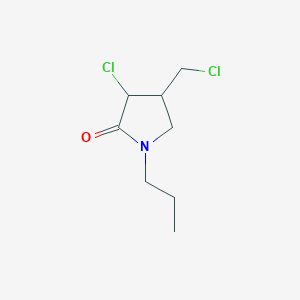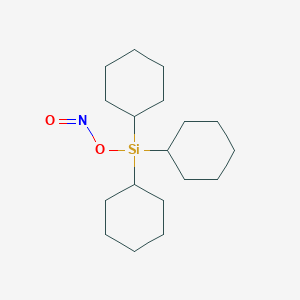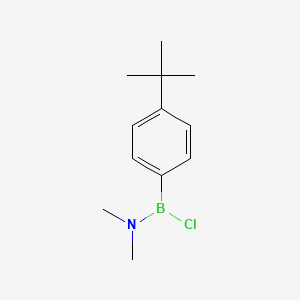
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine is an organoboron compound characterized by the presence of a boron atom bonded to a 4-tert-butylphenyl group, a chlorine atom, and an N,N-dimethylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine typically involves the reaction of 4-tert-butylphenylboronic acid with N,N-dimethylchloramine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction Reactions: The compound can be reduced to form borohydrides or other reduced boron species.
Common Reagents and Conditions:
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of new boron-containing compounds with different functional groups.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of borohydrides or other reduced boron species.
科学的研究の応用
1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine involves its interaction with various molecular targets. The boron atom can form reversible covalent bonds with biomolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to potential therapeutic effects.
類似化合物との比較
4-tert-Butylphenylboronic Acid: Shares the 4-tert-butylphenyl group but lacks the N,N-dimethylamino and chlorine substituents.
N,N-Dimethylaminoborane: Contains the N,N-dimethylamino group but lacks the 4-tert-butylphenyl and chlorine substituents.
Phenylboronic Acid: Similar boron-containing compound but with a phenyl group instead of the 4-tert-butylphenyl group.
Uniqueness: 1-(4-tert-Butylphenyl)-1-chloro-N,N-dimethylboranamine is unique due to the combination of the 4-tert-butylphenyl group, the chlorine atom, and the N,N-dimethylamino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
61373-23-7 |
|---|---|
分子式 |
C12H19BClN |
分子量 |
223.55 g/mol |
IUPAC名 |
N-[(4-tert-butylphenyl)-chloroboranyl]-N-methylmethanamine |
InChI |
InChI=1S/C12H19BClN/c1-12(2,3)10-6-8-11(9-7-10)13(14)15(4)5/h6-9H,1-5H3 |
InChIキー |
BHBFAKAGIHQQSP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


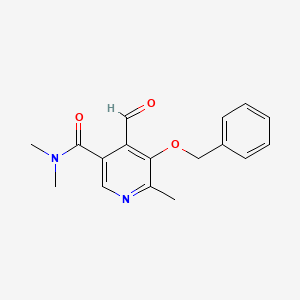
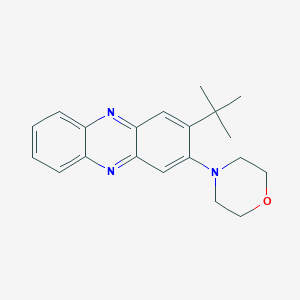
![1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583601.png)
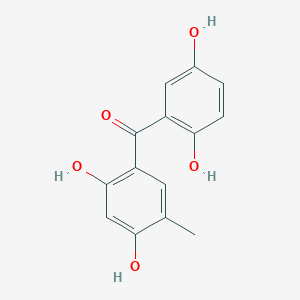
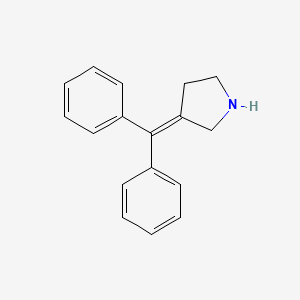
![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
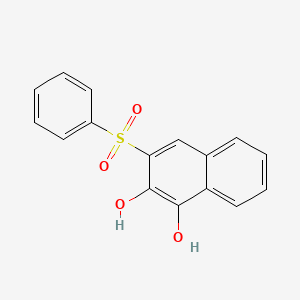
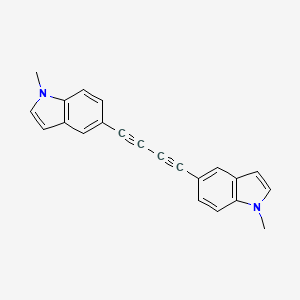
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
